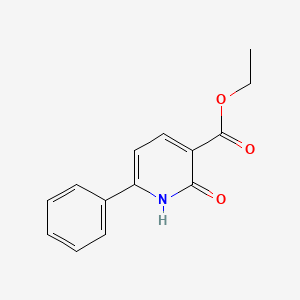

Ethyl 2-hydroxy-6-phenylnicotinate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-9-12(15-13(11)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFBOHCJJVACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Hydroxy 6 Phenylnicotinate

Established Synthetic Pathways for Ethyl 2-hydroxy-6-phenylnicotinate and Related Nicotinates

The construction of the pyridine (B92270) ring in this compound and its analogs is typically achieved through condensation and cyclization reactions. These classical methods often involve the reaction of carbonyl compounds with a source of ammonia (B1221849) or an equivalent. nih.gov

Condensation Reactions in Nicotinate (B505614) Synthesis

The synthesis of pyridine rings frequently relies on the condensation of carbonyl compounds. baranlab.org Symmetrical pyridines can be formed through the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. dntb.gov.ua For the synthesis of asymmetrically substituted pyridines, such as this compound, modifications to this approach are necessary. This can be achieved by performing one or more of the condensation steps sequentially. dntb.gov.ua

A common strategy involves the reaction of α,β-unsaturated imines with alkynes, which proceeds through a C-H alkenylation, electrocyclization, and subsequent aromatization to yield highly substituted pyridines. nih.gov This method is advantageous as it does not necessitate the use of pre-activated starting materials and demonstrates tolerance for a variety of functional groups. nih.gov

The following table provides an overview of common starting materials for condensation reactions leading to substituted nicotinates.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |

| Aldehyde | 1,3-Dicarbonyl Compound (2 equiv.) | Ammonia | Heat | Symmetrical Pyridine |

| α,β-Unsaturated Imine | Alkyne | Rhodium catalyst | C-H Activation | Substituted Pyridine |

| O-acetyl ketoximes | α,β-Unsaturated aldehydes | Copper(I) salt and secondary amine | Mild conditions | Substituted Pyridine |

Niementowski Reaction for Pyridine Derivative Formation

While the Niementowski reaction is primarily known for the synthesis of γ-hydroxyquinoline derivatives from anthranilic acids and carbonyl compounds, variations of this reaction can be applied to the synthesis of pyridine derivatives. wikipedia.org The classical Niementowski reaction involves heating the reactants, often to high temperatures (120–130 °C), which can limit its applicability. wikipedia.org However, modifications using catalysts such as phosphorus oxychloride or polyphosphoric acid have been developed to make the reaction more practical. wikipedia.org

The mechanism is believed to proceed through the formation of a Schiff base, followed by an intramolecular condensation and subsequent dehydration to form the quinoline (B57606) or a related heterocyclic ring system. wikipedia.org Although direct application to this compound is not explicitly detailed, the underlying principle of condensing an amino-acid derivative with a carbonyl compound is relevant to the formation of substituted pyridones.

Friedlander Synthesis and Analogous Cyclization Approaches

The Friedländer synthesis is a well-established method for producing quinoline derivatives by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comwikipedia.org This reaction can be catalyzed by acids or bases. jk-sci.com The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.net

An analogous approach can be envisioned for the synthesis of the pyridone ring in this compound. This would involve the condensation of a β-amino-α,β-unsaturated ketone or ester with a compound containing an active methylene (B1212753) group. The reaction would proceed through a similar sequence of condensation, cyclization, and elimination steps to form the 2-pyridone ring. The versatility of the Friedländer synthesis and its applicability to a wide range of substrates make it a valuable tool in heterocyclic chemistry. jk-sci.com

Other Cyclization and Esterification Strategies

A variety of other cyclization strategies exist for the synthesis of substituted pyridines. One-pot C-H alkenylation/electrocyclization/aromatization sequences have been developed for the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov

Esterification of a pre-formed nicotinic acid derivative is another key transformation. For instance, processes for preparing hydroxy aromatic carboxylic acids and their ester derivatives have been developed, which can be relevant for the final step in the synthesis of this compound. google.com

Advanced Synthetic Strategies and Novel Approaches to this compound

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic strategies have been developed. These often focus on improving efficiency and sustainability.

Microwave-Assisted Synthesis in Nicotinate Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. youtube.comyoutube.com This is due to efficient and rapid heating of polar substances through dielectric heating. nih.govyoutube.com

In the context of nicotinate synthesis, microwave assistance has been successfully applied to various condensation and cyclization reactions. researchgate.net For example, the synthesis of quinoline derivatives has been achieved under microwave irradiation in neat (solvent-free) conditions, offering an environmentally benign alternative to conventional heating. nih.govresearchgate.net These principles can be directly applied to the synthesis of this compound, potentially leading to a more efficient and sustainable process. The benefits of MAOS are particularly evident in multicomponent reactions, which are often used to construct complex heterocyclic scaffolds. researchgate.net

The following table summarizes the advantages of microwave-assisted synthesis compared to conventional heating.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to seconds nih.gov |

| Energy Efficiency | Lower | Higher youtube.comyoutube.com |

| Yields | Often lower | Often higher youtube.com |

| Side Reactions | More prevalent | Often reduced |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free or with green solvents youtube.comresearchgate.net |

Catalyst-Mediated Reactions for this compound Analogs

The synthesis of analogs of this compound often involves catalyst-mediated cross-coupling reactions to introduce diverse aryl or other substituents at the 6-position of the pyridinone ring. A prominent method is the Suzuki-Miyaura coupling reaction.

One effective approach involves the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with various aryl boronic acids. wikipedia.org While not the exact ethyl ester, this reaction on the closely related nicotinamide (B372718) demonstrates the feasibility of selective arylation at the 6-position. The use of a palladium catalyst, such as PXPd2, in the presence of a base like potassium carbonate, has been shown to afford good regioselectivity and reaction times. wikipedia.org The chelation of the palladium catalyst to the ester or amide group at the 3-position is believed to direct the coupling to the 2-position, leaving the 6-position available for subsequent functionalization, or in the case of a pre-functionalized substrate, directing the reaction to the alternative chloro-position. wikipedia.org

The synthesis of 2-aryl-6-chloronicotinamides, which can be seen as precursors to analogs of this compound, has been achieved with good yields using this methodology. The reaction conditions and yields for the synthesis of various 2-aryl-6-chloronicotinamides are summarized in the table below.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | PXPd2 | K2CO3 | Methanol | 85 |

| 4-Methylphenylboronic acid | PXPd2 | K2CO3 | Methanol | 82 |

| 4-Methoxyphenylboronic acid | PXPd2 | K2CO3 | Methanol | 88 |

| 3-Chlorophenylboronic acid | PXPd2 | K2CO3 | Methanol | 75 |

Table 1: Regioselective Suzuki coupling of 2,6-dichloronicotinamide with various aryl boronic acids. Data adapted from a study on the synthesis of 2-aryl-6-chloronicotinamides. wikipedia.org

Furthermore, cobalt-catalyzed reactions have been employed for the benzannulation of substituted pyridones with 1,6-diynes. rsc.org This method allows for the construction of more complex polycyclic frameworks fused to the pyridone ring, representing a powerful strategy for generating diverse analogs. rsc.org

Chemical Reactivity and Derivatization of the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a variety of chemical transformations. The 2-pyridone tautomer is generally the most stable form. researchgate.netmdpi.com The reactivity is influenced by the interplay of the hydroxyl (or oxo), phenyl, and ethyl carboxylate groups.

Functional Group Transformations and Interconversions

The functional groups on the this compound scaffold can undergo various transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be subjected to decarboxylation under certain conditions. researchgate.netucsb.edunih.gov For instance, the decarboxylation of related 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. researchgate.netucsb.edunih.gov

The hydroxyl group of the 2-pyridone moiety can undergo O-alkylation or O-arylation. While N-alkylation is also possible, O-alkylation can be favored under specific conditions. For example, regioselective O-alkylation of 2-pyridones has been achieved with high selectivity using TfOH-catalyzed carbenoid insertion. researchgate.net

The reaction of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with alkyl halides has been shown to occur regioselectively at the sulfur atom in the case of a 6-mercapto analog, indicating the potential for selective functionalization of substituents on the pyridone ring. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type |

| Ester Hydrolysis | Aqueous acid or base | Carboxylic acid |

| Decarboxylation | K2CO3, Toluene, Heat | 6-Phenyl-2-pyridone |

| O-Alkylation | Alkyl halide, Base | 2-Alkoxy-6-phenylnicotinate |

| O-Arylation | Diaryliodonium salt, Base | 2-Aryloxy-6-phenylnicotinate |

Table 2: Potential functional group transformations of the this compound scaffold based on reactions of related compounds.

Regioselective Modifications and Substituent Effects on Reactivity

The regioselectivity of reactions on the this compound ring is significantly influenced by the existing substituents. The phenyl group at the 6-position and the ester group at the 3-position direct incoming electrophiles to specific positions on the pyridinone ring.

The 2-pyridone ring is an electron-rich system, making it susceptible to electrophilic substitution. However, the reactivity and regioselectivity are a balance of inductive and resonance effects of the substituents. libretexts.org The hydroxyl group (in its enol form) or the oxo group (in its keto form) and the nitrogen atom's lone pair strongly influence the electron distribution in the ring. wikipedia.orglumenlearning.com

Studies on the O-arylation of 2-pyridones with diaryliodonium salts have shown that substituents at the C6-position can favor O-arylation over N-arylation due to steric hindrance. researchgate.net This suggests that the phenyl group in this compound would likely direct arylation to the oxygen atom.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the pyridinone ring are expected to be directed by the existing substituents. In general, activating groups direct incoming electrophiles to the ortho and para positions. lumenlearning.com For the 2-pyridone ring in this compound, the positions ortho and para to the activating hydroxyl/oxo group are C3 and C5. Since C3 is already substituted, electrophilic attack would be expected to preferentially occur at the C5 position. The phenyl group at C6 also influences the reactivity, generally being an activating group itself and directing to its ortho and para positions. However, within the pyridone ring, its effect is combined with the stronger directing effect of the pyridone's own activating groups.

| Reaction Type | Expected Major Regioisomer | Influencing Factors |

| Electrophilic Halogenation | 5-Halo derivative | Activating effect of the hydroxyl/oxo group directing to C5. |

| Nitration | 5-Nitro derivative | Activating effect of the hydroxyl/oxo group directing to C5. |

| Friedel-Crafts Acylation | 5-Acyl derivative | Activating effect of the hydroxyl/oxo group directing to C5. |

Table 3: Predicted regioselective modifications of the this compound scaffold based on general principles of electrophilic aromatic substitution.

Spectroscopic and Structural Characterization Studies of Ethyl 2 Hydroxy 6 Phenylnicotinate

X-ray Crystallographic Analysis of Ethyl 2-hydroxy-6-phenylnicotinate Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on derivatives of this compound have provided critical insights into their solid-state structures.

The molecular conformation of this compound derivatives is influenced by the spatial arrangement of the phenyl and ethyl nicotinate (B505614) moieties. In the crystalline state, these molecules adopt specific conformations to maximize packing efficiency and satisfy intermolecular interactions. The planarity of the pyridine (B92270) ring system is a key feature, although some torsion may be observed depending on the nature and position of substituents. The packing of these molecules in the crystal lattice is often governed by a combination of hydrogen bonding and van der Waals forces, leading to the formation of well-ordered three-dimensional structures. For instance, in some derivatives, the molecules may arrange in a herringbone pattern. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. dntb.gov.uanih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of this compound reveals distinct signals for the protons of the ethyl group (a triplet and a quartet), the aromatic protons of the phenyl ring, and the protons on the pyridine ring. The chemical shifts of these protons provide information about their electronic environment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbon of the ester group, the carbons of the phenyl ring, and the carbons of the pyridine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different parts of the molecule. core.ac.uk COSY spectra reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is instrumental in assembling the complete molecular structure. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₃ | Triplet | ~14 |

| Ethyl-CH₂ | Quartet | ~60 |

| Pyridine-H | Multiplets | ~105-145 |

| Phenyl-H | Multiplets | ~125-140 |

| Pyridine-C | - | ~105-160 |

| Phenyl-C | - | ~125-140 |

| C=O | - | ~165 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. whitman.eduuni-saarland.deyoutube.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 243.26 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, allowing for the confirmation of the molecular formula (C₁₄H₁₃NO₃). nih.gov

The fragmentation of the molecular ion provides valuable structural information. youtube.com Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₂CH₃) or the entire ester group. The fragmentation of the pyridine and phenyl rings can also lead to characteristic fragment ions. By analyzing the masses of these fragments, the different structural components of the molecule can be identified. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 243 | Molecular Ion |

| [M - C₂H₅O]⁺ | 198 | Loss of the ethoxy group |

| [M - COOC₂H₅]⁺ | 170 | Loss of the ethyl carboxylate group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comlibretexts.orglumenlearning.comlibretexts.org The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which may be involved in hydrogen bonding. lumenlearning.comlibretexts.org The stretching vibration of the C=O bond in the ester group typically appears as a strong, sharp peak around 1735-1715 cm⁻¹. libretexts.org

The presence of the aromatic phenyl and pyridine rings gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. lumenlearning.comlibretexts.org The C-O stretching vibration of the ester group will also be present in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | 3300-2500 (broad) | Stretching vibration |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (aliphatic) | 3000-2850 | Stretching vibration |

| C=O (ester) | 1735-1715 | Stretching vibration |

| C=C (aromatic) | 1600-1450 | In-ring stretching vibrations |

Computational Chemistry and Molecular Modeling Investigations of Ethyl 2 Hydroxy 6 Phenylnicotinate

Quantum Chemical Calculations of Ethyl 2-hydroxy-6-phenylnicotinate and its Analogs

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and orbital energies, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to optimize the molecular geometry and determine key structural parameters such as bond lengths and angles. A common approach involves using a hybrid functional, such as Becke's three-parameter Lee–Yang–Parr (B3LYP), combined with a basis set like 6-311+G(d,p) or 6-31G(d,p), which has been shown to reliably reproduce experimental structural data for similar organic molecules. nih.govnih.gov

These studies yield crucial information about the molecule's electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov For instance, in related heterocyclic compounds, MEP analysis has been used to identify azomethine nitrogen as an electron-rich center. researchgate.net Such calculations for this compound would elucidate how the phenyl, hydroxyl, and ethyl ester groups influence the electronic landscape of the pyridine (B92270) core.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large energy gap is associated with high stability and lower reactivity. researchgate.net For example, DFT studies on related isonicotinate and hexahydropyrimidine derivatives have reported energy gaps of 4.0931 eV and 4.6255 eV, respectively, indicating significant stability but also a potential for reactivity. nih.govnih.gov Analysis of this compound would involve calculating these orbital energies to predict its reactivity profile.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Ethyl 5-amino-2-bromoisonicotinate | Not Specified | Not Specified | 4.0931 | nih.gov |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | Not Specified | Not Specified | 4.6255 | nih.gov |

| A Nitrone Derivative (NP-H) | Not Specified | Not Specified | 4.02 | researchgate.net |

| A Nitrone Derivative (NP-NO2) | Not Specified | Not Specified | 3.69 | researchgate.net |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability and readiness to react. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with its analogs. For instance, a compound with a high electrophilicity index would be predicted to be a strong electron acceptor in reactions.

| Compound | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) | Reference |

|---|---|---|---|---|

| Compound N | 3.04 | Not Specified | Not Specified | researchgate.net |

| Compound N2 | 0.97 | Not Specified | Highest | researchgate.net |

Biological and Pharmacological Investigations of Ethyl 2 Hydroxy 6 Phenylnicotinate

In Vitro Efficacy Studies of Ethyl 2-hydroxy-6-phenylnicotinate and its Derivatives

Extensive literature searches for direct biological and pharmacological investigations of this compound have not yielded specific studies on this particular compound. Research on closely related nicotinamide (B372718) and pyridine (B92270) derivatives, however, suggests potential areas of interest for future investigation. The following sections outline the typical methodologies and potential activities based on the study of analogous compounds.

Anticancer Activity Profiling

While no direct anticancer studies on this compound have been identified, the broader class of pyridine and nicotinamide derivatives has been a subject of interest in oncology research.

Cell Line Cytotoxicity and Antiproliferative Assays

The initial step in assessing the anticancer potential of a compound involves evaluating its cytotoxic and antiproliferative effects against a panel of human cancer cell lines. For instance, studies on substituted nicotinamides have demonstrated significant antiproliferative activity against various cancer cell lines, including human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells nih.govnih.gov. Similarly, novel trimethoxyphenyl pyridine derivatives have shown potent cytotoxic activities against these cell lines, with some compounds exhibiting superior or comparable efficacy to the established anticancer agent colchicine nih.gov.

Should this compound be subjected to such assays, its effects would likely be quantified using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Illustrative Data Table: Cytotoxicity of a Hypothetical Compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | Data Not Available |

| HepG-2 | Hepatocellular Carcinoma | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

Note: The table above is for illustrative purposes only and does not represent actual experimental data for this compound.

Aurora B Kinase Inhibition and Related Cellular Mechanisms

Aurora B kinase is a key regulator of cell division, and its inhibition is a validated strategy in cancer therapy nih.gov. Small molecule inhibitors of Aurora B can disrupt mitosis, leading to cell cycle arrest and apoptosis (programmed cell death) nih.govnih.gov. The inhibition of Aurora B kinase is often assessed through in vitro kinase assays that measure the phosphorylation of a substrate, such as histone H3 nih.gov.

While there is no direct evidence to suggest that this compound is an Aurora B kinase inhibitor, the investigation of novel heterocyclic compounds for such activity is an active area of research. Potent and selective Aurora B inhibitors often induce a characteristic cellular phenotype, including the formation of polyploid cells (cells with more than two sets of chromosomes) and arrest in the G2/M phase of the cell cycle nih.govopnme.com.

Illustrative Data Table: Kinase Inhibition Profile of a Hypothetical Compound

| Kinase Target | IC50 (nM) |

| Aurora A | Data Not Available |

| Aurora B | Data Not Available |

| Aurora C | Data Not Available |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Antimicrobial Activity Studies

The antimicrobial properties of various heterocyclic compounds are well-documented. However, specific studies on the antibacterial and antifungal activities of this compound are not available in the current scientific literature.

Antibacterial Spectrum and Potency

The antibacterial activity of a compound is typically evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For example, research on substituted phenylfuranylnicotinamidines has demonstrated good antimicrobial activities against Escherichia coli and Pseudomonas aeruginosa (Gram-negative), as well as Staphylococcus aureus and Bacillus megaterium (Gram-positive) dovepress.com. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Illustrative Data Table: Antibacterial Activity of a Hypothetical Compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data Not Available |

| Bacillus subtilis | Positive | Data Not Available |

| Escherichia coli | Negative | Data Not Available |

| Pseudomonas aeruginosa | Negative | Data Not Available |

Note: The table above is for illustrative purposes only and does not represent actual experimental data for this compound.

Antifungal Properties

The antifungal potential of a compound is assessed by its ability to inhibit the growth of various fungal species, including yeasts and molds. Studies on hydrazine-based compounds, for instance, have identified agents with potent antifungal activity against Candida albicans nih.gov. The antifungal efficacy is often determined by measuring the MIC, similar to antibacterial testing. Research into new sulfanyl-substituted niclosamide derivatives has also revealed significant antifungal activities against various fungal strains mdpi.com.

Illustrative Data Table: Antifungal Activity of a Hypothetical Compound

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans | Yeast | Data Not Available |

| Aspergillus niger | Mold | Data Not Available |

| Trichophyton rubrum | Dermatophyte | Data Not Available |

Note: The table above is for illustrative purposes only and does not represent actual experimental data for this compound.

Anti-tubercular Activity

There is currently no specific scientific literature available detailing the evaluation of this compound against Mycobacterium tuberculosis or other mycobacterial strains. While various heterocyclic compounds, including hydrazone derivatives, have been investigated for anti-tubercular properties, studies focusing explicitly on this particular nicotinic acid ester are not found in the reviewed sources. nih.govnih.govresearchgate.net

Enzyme Inhibition Assays

Direct studies on the cholinesterase inhibition activity of this compound were not found. However, research into structurally related 4-phenylnicotinate derivatives has been conducted to assess their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative conditions like Alzheimer's disease. acs.orgnih.gov

For instance, a series of ethyl 4-phenylnicotinate derivatives with different amino substituents at the 6-position were synthesized and evaluated. These compounds, referred to as "pyridonepezils," were found to be selective and moderately potent inhibitors of human AChE (hAChE). The most potent compound in this related series, ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.25 µM for hAChE. acs.org Another related compound, ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate, was a highly potent inhibitor of AChE from the electric eel (EeAChE), with an IC₅₀ value of 0.0167 µM. acs.org

Docking studies of these related molecules suggest they interact with the active-site gorges of both AChE and BuChE, with structural features influencing their affinity and selectivity for AChE over BuChE. acs.org It is important to note that these findings are for derivatives and not for this compound itself.

Table 1: Cholinesterase Inhibitory Activity of Related 4-Phenylnicotinate Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate | EeAChE | 0.0167 ± 0.0002 |

Data sourced from studies on structurally similar compounds. acs.org

No published research was identified that investigates the inhibitory activity of this compound against HIV integrase or RNase H. The development of inhibitors for these viral enzymes is an active area of research, focusing on various pharmacophores, such as N-hydroxyimides and diketo acids, which can chelate metal ions in the enzyme active sites. nih.govnih.govmdpi.com However, nicotinic acid derivatives like this compound have not been reported in this context.

No specific studies were found that assess the inhibitory activity of this compound against other enzyme targets.

Anti-inflammatory Activity Assessment

There is a lack of specific data on the anti-inflammatory properties of this compound. While the anti-inflammatory potential of various synthetic and natural compounds is often evaluated through assays targeting enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), or through in vivo models like carrageenan-induced edema, no such assessments have been published for this specific compound. nih.govnih.gov

Receptor Binding Assays and Ligand-Receptor Interactions

Information regarding receptor binding assays or the study of ligand-receptor interactions for this compound is not available in the current scientific literature. Receptor binding assays are fundamental in drug discovery to determine the affinity and selectivity of a compound for a specific biological target, but no such characterization has been reported for this molecule. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information documented for the compound "this compound" or its analogs corresponding to the detailed outline provided. Research publications covering in vivo pharmacological evaluations, structure-activity relationship (SAR) studies, or mechanism of action investigations for this exact molecule could not be located.

The available research focuses on structurally related compounds, most notably those with a methyl group at the 6-position of the pyridine ring instead of a phenyl group, such as 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614). While these compounds share a similar core structure, the substitution of a methyl group with a phenyl group would significantly alter the molecule's physicochemical properties, biological activity, and pharmacological profile. Therefore, extrapolating data from these methyl-substituted analogs to the phenyl-substituted compound would be scientifically inaccurate and speculative.

Given the strict requirement for scientifically accurate content focused solely on "this compound," it is not possible to generate the requested article. No data tables, research findings, or discussions matching the provided outline for this specific compound are present in the public scientific domain.

Should you be interested in an article on a related, well-documented compound like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate , for which efficacy studies and pharmacological data are available, please advise.

Mechanism of Action Investigations for this compound

Molecular Target Identification and Validation

No studies identifying or validating specific molecular targets for this compound have been found in the public domain.

Cellular Pathway Modulation and Downstream Effects

There is no available information on the modulation of cellular pathways or any downstream effects resulting from the activity of this compound.

Future Directions and Therapeutic Potential of Ethyl 2 Hydroxy 6 Phenylnicotinate Research

Lead Optimization Strategies for Ethyl 2-hydroxy-6-phenylnicotinate Derivatives

Lead optimization is a critical process in drug discovery where a promising compound, or "lead," is chemically modified to improve its primary characteristics, such as efficacy, selectivity, and pharmacokinetic properties. patsnap.com For derivatives of this compound, several established medicinal chemistry strategies can be employed.

A primary step involves a thorough investigation of the Structure-Activity Relationships (SAR) . youtube.com This process systematically modifies different parts of the molecule to understand which functional groups are essential for its biological activity. youtube.com For this scaffold, key modifications would include:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions (ortho, meta, para) of the phenyl ring to probe its interaction with the biological target.

The Ethyl Ester: Converting the ethyl ester to other esters, amides, or a carboxylic acid to alter properties like solubility, metabolic stability, and hydrogen bonding capacity.

The Pyridinone Core: Exploring substitutions at the remaining available positions on the pyridinone ring or modifying the core itself. The pyridinone scaffold can serve as a hydrogen bond donor and acceptor, and its physicochemical properties can be fine-tuned by adjusting polarity and lipophilicity. nih.gov

Structural simplification is another powerful strategy used to reduce molecular complexity and improve drug-like properties. nih.gov If the entire structure of this compound is not required for its activity, non-essential parts, such as excess rings or chiral centers, can be removed. nih.govresearchgate.net This can lead to molecules that are easier to synthesize and have better pharmacokinetic profiles. nih.gov

Bioisosteric replacement is a technique where one functional group is replaced by another with similar physical and chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics. ipinnovative.comajptr.com For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic rings like thiophene (B33073) or pyridine (B92270) to explore new binding interactions. nih.gov Similarly, the pyridine nitrogen atom can be mimicked by a 'C-CN' unit (a benzonitrile), a strategy that can improve activity by displacing unfavorable water molecules from a binding site. researchgate.net

Development of Novel Analogs with Enhanced Efficacy, Selectivity, and Improved Profiles

Building on lead optimization, the development of novel analogs aims to create new chemical entities with superior therapeutic potential. The goal is to enhance binding affinity for the intended target while minimizing interactions with other molecules, thereby improving selectivity and reducing potential side effects. patsnap.comnih.gov

For this compound, a library of analogs could be synthesized to screen for enhanced activity against specific biological targets. For example, pyridinone derivatives have been successfully developed as potent and selective antagonists for the adenosine (B11128) A2A receptor, a key target in cancer immunotherapy. nih.gov In one study, a pyridinone hit with weak initial activity was optimized into a derivative (compound 38 ) with a strong antagonistic activity (IC50 = 29.0 nM), excellent oral bioavailability, and significant in vivo antitumor effects. nih.gov This was achieved through systematic structure-activity relationship studies. nih.gov

Improving pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) is another crucial aspect. patsnap.com Modifications can be made to increase metabolic stability, as demonstrated in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov A series of sulfinyl-substituted analogs of a lead compound were designed that showed significantly improved activity against wild-type HIV-1. nih.gov Similarly, avoiding the introduction of certain chemical groups, like basic amines, can prevent the formation of zwitterions, which may be desirable for specific therapeutic targets. acs.org

Advanced Therapeutic Applications and Translational Research of Nicotinate (B505614) Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. Nicotinate and pyridinone derivatives have shown potential in several advanced therapeutic areas.

Oncology: Nicotinic acid-based compounds have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov One synthesized compound exhibited promising VEGFR-2 inhibition and demonstrated potent cytotoxic activity against colon and prostate cancer cell lines. nih.gov Furthermore, pyridinone derivatives are being explored as adenosine A2A receptor antagonists for cancer immunotherapy, which works by enhancing the ability of T-cells to attack tumors. nih.gov

Neuroscience and Retinoprotection: Nicotinamide (B372718), a related compound, has been studied for its neuroprotective effects in models of Alzheimer's and Parkinson's diseases. mdpi.combarrowneuro.org More directly, a derivative named 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate has shown a pronounced retinoprotective effect in models of retinal ischemia-reperfusion, suggesting its potential for treating eye diseases. ajptr.com

Diagnostic Imaging: Nicotinate derivatives are being developed as novel Positron Emission Tomography (PET) tracers. acs.org A recently reported brain-permeable PET tracer based on a nicotinate structure allows for the in vivo imaging of microglia, which are immune cells in the brain involved in neuroinflammation. ipinnovative.comacs.org This provides a valuable tool for diagnosing and studying neurological disorders. ipinnovative.com

Antiviral Activity: The pyridinone core is present in several FDA-approved antiviral drugs, such as doravirine (B607182) for HIV. frontiersin.org Research into novel pyridinone derivatives has identified compounds that inhibit influenza A virus replication by targeting the viral nucleoprotein. acs.org

Emerging Research Areas and Unexplored Biological Activities

The structural versatility of the this compound scaffold opens up several emerging areas for future investigation.

Novel Therapeutic Targets: While research has focused on areas like cancer and virology, the broad spectrum of activity for pyridinones suggests they could be effective against other diseases. nih.govfrontiersin.org This includes exploring their potential as anti-inflammatory, antimalarial, or antibacterial agents. nih.govfrontiersin.orgnih.gov For example, certain 2-difluoromethylpyridine derivatives have shown promise as quorum sensing inhibitors, which could offer a new strategy to combat bacterial infections and biofilm formation. rsc.org

Modulation of New Pathways: The nicotinamide metabolic pathway, which is related to nicotinate structures, has been linked to cancer progression through the formation of oncometabolites like 4-pyridone-3-carboxamide ribonucleoside (4PYR). researchgate.net Investigating how derivatives of this compound interact with these metabolic pathways could reveal new mechanisms for cancer therapy or diagnostics. researchgate.net

Advanced Synthesis and Functionalization: Recent breakthroughs in synthetic chemistry allow for more precise and efficient modification of pyridine rings. acs.orgnih.gov Techniques for site-selective C-H functionalization enable chemists to add new functional groups to specific positions on the pyridine core that were previously difficult to access. acs.orgnih.govinnovations-report.com Applying these advanced methods to the this compound scaffold could lead to the discovery of analogs with entirely new and unexpected biological activities.

常见问题

Q. How can researchers optimize the synthetic yield of Ethyl 2-hydroxy-6-phenylnicotinate while minimizing side reactions?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitoring via analytical techniques like HPLC or TLC. For example, adjusting esterification conditions (e.g., acid catalyst concentration) can improve yield by reducing hydrolysis byproducts. Characterization of intermediates using -NMR and -NMR ensures reaction progress . For safety, adhere to protocols for handling nitration intermediates (e.g., controlled temperature to avoid exothermic decomposition) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy: -NMR and -NMR to verify substituent positions (e.g., phenyl group at C-6, hydroxyl at C-2).

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects, if applicable.

- Elemental Analysis: Validate purity (>95%) by matching calculated vs. experimental C/H/N percentages .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Reproducibility Checks: Replicate synthesis and characterization under controlled conditions (e.g., solvent grade, humidity).

- Comparative Analysis: Cross-reference data with structurally analogous compounds (e.g., Ethyl 5-nitronicotinate derivatives) to identify trends .

- Statistical Validation: Use ANOVA or t-tests to assess significance of variations across studies .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ester carbonyl (C=O) may exhibit higher electrophilicity than the hydroxyl group .

- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., polarity, hydrogen bonding) on reaction pathways .

- Transition State Analysis: Use software like Gaussian or ORCA to map activation energies for proposed mechanisms .

Q. How can researchers resolve contradictions in the biological activity data of this compound derivatives?

Methodological Answer:

- Dose-Response Curves: Standardize assays (e.g., IC measurements) across cell lines to control for variability .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., phenyl vs. alkyl groups) to isolate pharmacophore contributions .

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines to identify confounding factors (e.g., solvent choice in in vitro assays) .

Q. What experimental designs are optimal for studying the photostability of this compound under UV exposure?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to controlled UV light (e.g., 365 nm) in environmental chambers, monitoring degradation via HPLC-MS .

- Kinetic Modeling: Fit degradation data to zero-order or first-order models to predict shelf-life.

- Quenching Studies: Add stabilizers (e.g., antioxidants) to assess protective effects, using factorial designs to evaluate interactions .

Data Integrity and Reproducibility

Q. How can researchers ensure ethical reporting of preclinical data for this compound?

Methodological Answer:

- NIH Guidelines Compliance: Detail animal/cell line sources, experimental conditions (e.g., dosing intervals), and statistical methods in supplementary materials .

- Raw Data Archiving: Use repositories like Zenodo to share spectra, chromatograms, and crystallographic data .

- Conflict of Interest Declarations: Disclose funding sources and institutional affiliations to mitigate bias .

Q. What steps validate the accuracy of quantum mechanical calculations for this compound?

Methodological Answer:

- Benchmarking: Compare computed properties (e.g., dipole moments, vibrational frequencies) with experimental data .

- Basis Set Sensitivity Tests: Evaluate convergence of results (e.g., bond lengths) using higher-tier basis sets (e.g., 6-311++G** vs. def2-TZVP) .

- Peer Validation: Share input files via platforms like GitHub for independent replication .

Methodological Pitfalls and Solutions

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Methodological Answer:

- Dynamic Effects: Rotameric equilibria in the ester group can cause splitting. Use variable-temperature NMR to confirm .

- Impurity Identification: Compare with spectra of known byproducts (e.g., unreacted starting materials) .

Q. How to address low reproducibility in catalytic hydrogenation steps during synthesis?

Methodological Answer:

- Catalyst Activation: Pre-reduce palladium on carbon (Pd/C) under H flow to ensure activity .

- Solvent Deoxygenation: Purge reaction mixtures with inert gas (e.g., N) to prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。